(2S)-Glycidyl 1-methylindol-4-yl ether
Description
“(2S)-Glycidyl 1-methylindol-4-yl ether” is a chiral glycidyl ether derivative featuring a 1-methylindol-4-yl substituent. Glycidyl ethers are characterized by their three-membered epoxide ring, which confers high reactivity due to ring strain and electrophilic properties . This compound is structurally analogous to other glycidyl ethers like phenyl glycidyl ether (PGE) or allyl glycidyl ether (AGE), but its indole-based substituent introduces unique steric and electronic effects.
Properties
IUPAC Name |
1-methyl-4-[[(2S)-oxiran-2-yl]methoxy]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-6-5-10-11(13)3-2-4-12(10)15-8-9-7-14-9/h2-6,9H,7-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPSRMTDMHZNN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC=C2OC[C@@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Reactivity Differences
The reactivity of glycidyl ethers is influenced by their substituents. For example:
- Phenyl glycidyl ether (PGE) : The electron-withdrawing phenyl group enhances electrophilicity, making it highly reactive in nucleophilic ring-opening reactions. It is widely used as a cross-linking agent in epoxy resins .
- Allyl glycidyl ether (AGE) : The allyl group allows for further functionalization (e.g., thiol-ene click chemistry), enabling applications in polymer chemistry .
- n-Butyl glycidyl ether (BGE): The alkyl chain improves solubility in nonpolar solvents and reduces viscosity, making it a common reactive diluent in epoxy systems .
- “(2S)-Glycidyl 1-methylindol-4-yl ether” : The 1-methylindol-4-yl group introduces steric hindrance and aromatic π-electron density, which may slow epoxide ring-opening compared to PGE or AGE. However, the indole moiety could facilitate interactions with biological targets or aromatic stacking in supramolecular chemistry .
Physicochemical Properties
*Estimated based on indole’s hydrophobicity and glycidyl ether trends .
Research Findings and Gaps
- Synthesis: The compound can be synthesized via regioselective Friedel-Crafts alkylation using nano MgO catalysts, similar to methods for 1-(1H-indol-3-yl)-3-phenoxypropan-2-ol .
- Stability : Amberlite XAD-7 sorbents show excellent retention for most glycidyl ethers, but indole-based variants may require tailored sorbents due to aromatic interactions .
- Biocompatibility : Linear polyglycerol (linPG) derivatives highlight the importance of hydroxyl groups for biocompatibility. The methylindol substituent may reduce aqueous solubility compared to linPG but enhance lipid membrane interactions .
Preparation Methods
General Synthetic Approach
The preparation of glycidyl ethers, including (2S)-Glycidyl 1-methylindol-4-yl ether, typically involves nucleophilic substitution reactions where the hydroxyl group of the alcohol (in this case, 1-methylindol-4-yl alcohol derivative) is converted into a glycidyl ether via reaction with epichlorohydrin. The process generally requires:
- Deprotonation of the alcohol to form an alkoxide ion, which acts as a nucleophile.
- Reaction with epichlorohydrin , which undergoes ring-opening and ring-closing steps to form the glycidyl ether structure.
This reaction is often catalyzed or facilitated by bases and phase-transfer catalysts to enhance efficiency and selectivity.
Solvent-Free Synthesis Using Solid Base and Phase-Transfer Catalyst
A modern and environmentally favorable method involves solvent-free conditions, using solid alkali metal hydroxides and phase-transfer catalysts (PTCs) without additional organic solvents or aqueous solutions.
-
- Fatty alcohol or functionalized alcohol (for this compound, the alcohol would be the 1-methylindol-4-yl derivative).
- Epichlorohydrin as the epoxide source.
- Solid alkali metal hydroxide (e.g., sodium hydroxide).
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
- The solid base deprotonates the alcohol, forming an alkoxide.
- The PTC transfers the alkoxide into the organic phase where it reacts with epichlorohydrin.
- The reaction proceeds via two concerted SN2 steps: nucleophilic attack on epichlorohydrin, ring-opening, and subsequent ring-closing to form the glycidyl ether (epoxide ring).
-
- Avoids corrosive aqueous basic solutions.
- Reduces reactor corrosion.
- Simplifies by-product handling (solid sodium chloride and sodium hydroxide can be filtered off).
- Improves yield and environmental profile.
- Suitable for scale-up and commercial production.
-
- Temperature around 30 °C.
- Reaction time about 3 hours.
- Stoichiometric ratios optimized for minimal excess of epichlorohydrin and base.
Work-up :
- Filtration to remove solid by-products.
- Recovery and reuse of unreacted epichlorohydrin by distillation.
- Purification by filtration and distillation or solvent extraction if needed.
This method is described in patents and research theses focusing on glycidyl ether synthesis and is applicable to various alcohols, including aromatic and heterocyclic alcohols like 1-methylindol-4-yl alcohol.
Stepwise Alkylation and Selective Deprotection Strategy
For complex molecules such as this compound, a more tailored synthetic route may be employed involving:
- Sequential alkylation-elimination to introduce the glycidyl moiety.
- Selective protection and deprotection of hydroxyl groups, for example using TBDMS (tert-butyldimethylsilyl) groups, to control regioselectivity.
- Acylation of free primary hydroxyl groups if needed for intermediate steps.
- Final deprotection to yield the target glycidyl ether.
This approach enables control over stereochemistry and positional isomerism, which is critical for compounds with chiral centers such as the (2S) configuration in the glycidyl group.
- Stereochemical Control :
- The E/Z geometry of intermediates can be monitored by ^1H NMR.
- The vinyl proton signals help assign stereochemistry.
- Selective deprotection conditions (e.g., PPTS in ethanol at 60 °C) are used to achieve the desired alcohol intermediates before final glycidylation.
This method has been demonstrated in the synthesis of regioisomers of glycidyl ethers derived from 1-methylindole-carboxaldehydes and related structures.
Data Table: Comparative Summary of Preparation Methods
| Aspect | Solvent-Free Solid Base/PTC Method | Stepwise Alkylation and Deprotection Method |
|---|---|---|
| Reaction Medium | No solvent, solid base, phase-transfer catalyst | Organic solvents, protective groups |
| Base Used | Solid NaOH or other alkali metal hydroxide | Usually organic bases or alkali metals for deprotonation |
| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) | None or Lewis acids for alkylation |
| Temperature | ~30 °C | Variable, often elevated for selective deprotection |
| Reaction Time | ~3 hours | Multiple steps, longer overall |
| Yield | Up to ~80% (optimized) | Variable, depends on step efficiency |
| By-products Handling | Solid NaCl and NaOH filtered off | Requires purification steps to remove protecting groups |
| Stereochemical Control | Limited, depends on starting alcohol stereochemistry | High, via selective protection and NMR monitoring |
| Scalability | High, suitable for industrial scale | Moderate, more complex and stepwise |
| Environmental Impact | Low, no solvents, less corrosive | Higher, due to solvents and reagents |
Research Findings and Notes
The solvent-free method using solid base and phase-transfer catalyst is a recent advancement that improves yield and reduces environmental and operational issues associated with traditional glycidyl ether synthesis.
The stepwise alkylation and selective deprotection approach is particularly useful for synthesizing complex glycidyl ethers with chiral centers and multiple functional groups, allowing precise control over stereochemistry and regioselectivity.
Analytical techniques such as ^1H NMR and gas chromatography are essential for monitoring reaction progress, stereochemical purity, and product composition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
